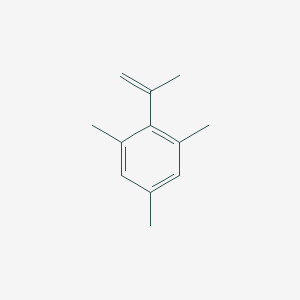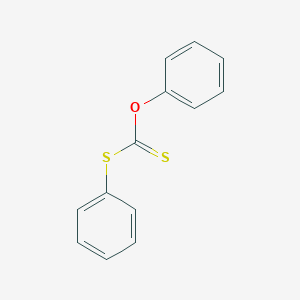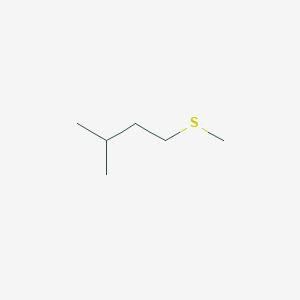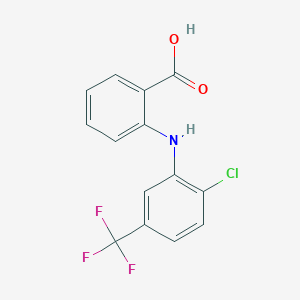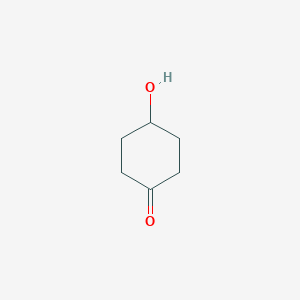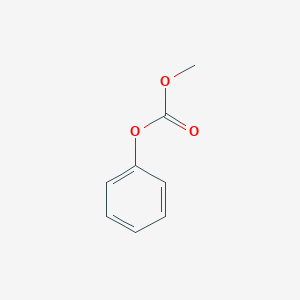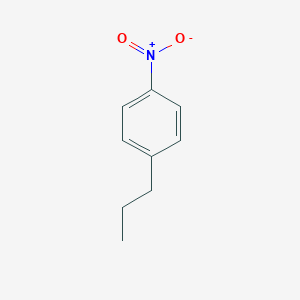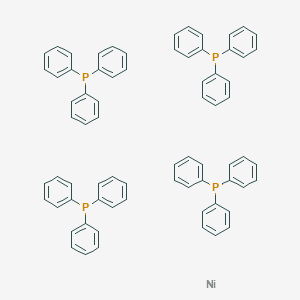
2,2'-Dibromobiphenyl
Übersicht
Beschreibung
“2,2’-Dibromobiphenyl” is a polybrominated biphenyl . Polybrominated biphenyls (PBBs) are a group of 209 synthetic organic compounds with 1-10 bromine atoms attached to biphenyl . It is also known by other names, including 4,4’-dibromo-1,1’-biphenyl, bibromobiphenyl, and biphenyl-4,4’-dibromide.
Synthesis Analysis
“2,2’-Dibromobiphenyl” can be synthesized through the bromination of biphenyl with molecular bromine in the presence of a catalyst such as iron or aluminum tribromide . The reaction yields a mixture of 4-bromobiphenyl and 4,4’-dibromobiphenyl. The mixture can be separated by fractional distillation or chromatographic methods . Another method involves the monolithiation of 2,2′-dibromobiphenyl followed by the reaction with an electrophile .
Molecular Structure Analysis
The molecular formula of “2,2’-Dibromobiphenyl” is C12H8Br2 . It consists of two phenyl rings (biphenyl) connected by a central carbon-carbon double bond (alkene) and substituted with two bromine atoms (dibromo).
Chemical Reactions Analysis
The compound exhibits a high thermal stability, making it suitable for high-temperature applications. Its bromine atoms make it a good source of nucleophilic bromine, which can be used for various chemical reactions.
Physical And Chemical Properties Analysis
“2,2’-Dibromobiphenyl” is a white to light brown crystalline solid . It has a melting point of 78-82°C . It is insoluble in water but soluble in organic solvents such as benzene, chloroform, and methanol .
Wissenschaftliche Forschungsanwendungen
Synthesis of Polysubstituted Carbazole
2,2’-Dibromobiphenyl: is utilized in the synthesis of polysubstituted carbazole, a nitrogen-containing heterocyclic compound. This process is catalyzed by copper (I) and is significant due to carbazole’s extensive applications in natural products, dyes, and pharmaceuticals . Carbazole derivatives like murrayafoline A exhibit antifungal and antitumor properties, while others serve as DNA intercalators and topoisomerase II inhibitors, useful in cancer treatment .
Organic Electronics
Carbazole and its derivatives, synthesized using 2,2’-Dibromobiphenyl , are crucial in the field of organic electronics. They are employed in the creation of photoelectric functional materials due to their excellent electronic properties .
Production of 5H-Dibenzosilole
In organic synthesis, 2,2’-Dibromobiphenyl is a precursor for the production of 5,5-dimethyl-5H-dibenzosilole. This reaction typically requires n-BuLi as a reagent and diethyl ether and hexane as solvents, and it is carried out at temperatures ranging from -78 to 20°C .
Development of Bioactive Molecules
The compound is used in the development of bioactive molecules with potential antifungal, antitumor, and cytotoxic activities. These molecules are important in the search for new therapeutic agents .
Environmental Hazard Research
2,2’-Dibromobiphenyl: is also studied for its environmental impact, particularly its behavior as a persistent organic pollutant. Research in this area focuses on understanding its long-term effects on ecosystems and human health .
Chemical Education and Safety Training
Due to its classification as a hazardous substance, 2,2’-Dibromobiphenyl is used in chemical education and safety training. It serves as an example to teach proper handling, storage, and disposal of chemicals that pose risks to health and the environment .
Wirkmechanismus
Target of Action
2,2’-Dibromobiphenyl is a synthetic organic compound that is primarily used as an intermediate in organic synthesis
Mode of Action
It’s known that brominated compounds can interact with biological molecules through halogen bonding and other non-covalent interactions . These interactions can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
Brominated compounds can potentially disrupt various biochemical pathways due to their reactivity and ability to form halogen bonds .
Pharmacokinetics
Brominated compounds are generally lipophilic and can accumulate in fatty tissues . This can impact the bioavailability of the compound and its potential for bioaccumulation.
Result of Action
Brominated compounds can potentially cause cellular damage due to their reactivity . They may also disrupt normal cellular processes by interacting with various proteins and enzymes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’-Dibromobiphenyl. For instance, the presence of other chemicals can affect its reactivity. Additionally, factors such as temperature and pH can influence its stability .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-2-(2-bromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKHIWKXLZCAKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074761 | |
| Record name | 2,2'-Dibromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Dibromobiphenyl | |
CAS RN |
13029-09-9 | |
| Record name | 2,2′-Dibromobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13029-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Dibromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013029099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Dibromobiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91566 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Dibromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-dibromobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-DIBROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSL06P6P2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2,2'-Dibromobiphenyl has the molecular formula C12H8Br2 and a molecular weight of 312.00 g/mol. [] It can be characterized by various spectroscopic techniques, including 1H NMR and mass spectrometry. [, ]
A: The structure of 2,2'-Dibromobiphenyl has been confirmed through X-ray crystallography, revealing a non-planar geometry with a dihedral angle of 84.8° between the two phenyl rings. [] The C-Br bond lengths are 1.895 Å and 1.915 Å. []
A: 2,2'-Dibromobiphenyl can be synthesized from 1,2-dibromobenzene through an Ullmann coupling reaction. [] Another approach involves the bromination of biphenyl. []
A: The two bromine atoms in 2,2'-Dibromobiphenyl offer versatile handles for further functionalization, making it a valuable precursor for diverse compounds. For instance, it serves as a starting material for the synthesis of 9,9'-spiro-9-silabifluorene, a potential host material for blue-light emitting diodes. [, ]
A: 2,2'-Dibromobiphenyl readily undergoes bromine-lithium exchange reactions with n-butyllithium, which can be utilized to introduce various substituents onto the biphenyl scaffold. This strategy is crucial for preparing unsymmetrically substituted biaryl compounds. [, ] Microflow systems have proven beneficial for achieving high selectivity in these reactions. []
A: Yes, 2,2'-Dibromobiphenyl can be employed in palladium-catalyzed reactions to construct a variety of cyclic compounds. For instance, reactions with tosylhydrazones yield spirocycles with extended π-conjugation, including spirofluorenes, spirodibenzofluorenes, spiroacridines, and spiroanthracenes. [, ] It can also react with alkynes to form functionalized phenanthrenes and dibenzochrysenes. []
A: Reacting 2,2'-Dibromobiphenyl with phosphorus pentachloride (PCl5) leads to the formation of Hellwinkel's salt, [P(C12H8)2][P(C12H8)3], and a chiral spiro-compound, [P(C12H8)(C24H16)][P(C12H8)3]. []
A: 2,2'-Dibromobiphenyl participates in copper-catalyzed double N-arylation reactions with amines, yielding carbazole derivatives. This reaction displays high efficiency and tolerates a wide range of amines, including aromatic and aliphatic amines with varying electronic properties. [] This methodology was successfully employed in the total synthesis of murrastifoline-A, a biscarbazole alkaloid. [, ]
A: Yes, studies on Ag(111) surfaces reveal distinct reaction pathways depending on the number of bromine substituents on the biphenyl. 2,2'-Dibromobiphenyl selectively forms dibenzo[e,l]pyrene after debromination and stabilization by surface Ag adatoms. []
A: Yes, dielectric measurements have been conducted on 2,2'-Dibromobiphenyl in dilute solutions with carbon tetrachloride. [] This research aimed to understand hindered internal rotation in molecules within a liquid state. []
A: The specific alternative will depend on the application. For instance, 2-chloro-9,9'-spirobifluorene could potentially replace 2-bromo-9,9'-spirobifluorene in OLED applications. [] In other cases, different synthetic approaches or entirely different classes of compounds might be more suitable.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



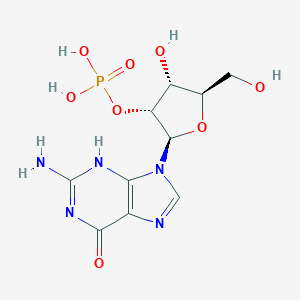
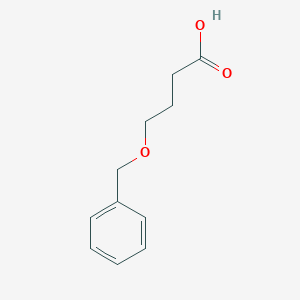
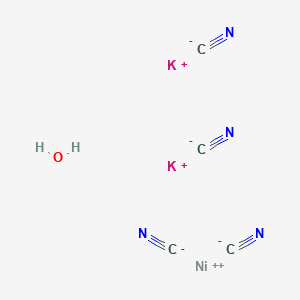
![disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B83365.png)
